Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 60578-70-3
VCID: VC20816776
InChI: InChI=1S/C11H8Cl2N2O3/c1-2-18-11(17)9-10(16)15-8-4-6(13)5(12)3-7(8)14-9/h3-4H,2H2,1H3,(H,15,16)
SMILES: CCOC(=O)C1=NC2=CC(=C(C=C2NC1=O)Cl)Cl
Molecular Formula: C11H8Cl2N2O3
Molecular Weight: 287.1 g/mol

Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate

CAS No.: 60578-70-3

Cat. No.: VC20816776

Molecular Formula: C11H8Cl2N2O3

Molecular Weight: 287.1 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate - 60578-70-3

Specification

CAS No. 60578-70-3
Molecular Formula C11H8Cl2N2O3
Molecular Weight 287.1 g/mol
IUPAC Name ethyl 6,7-dichloro-3-oxo-4H-quinoxaline-2-carboxylate
Standard InChI InChI=1S/C11H8Cl2N2O3/c1-2-18-11(17)9-10(16)15-8-4-6(13)5(12)3-7(8)14-9/h3-4H,2H2,1H3,(H,15,16)
Standard InChI Key HVUUAJYWVAZYAU-UHFFFAOYSA-N
Isomeric SMILES CCOC(=O)C1=NC2=CC(=C(C=C2N=C1O)Cl)Cl
SMILES CCOC(=O)C1=NC2=CC(=C(C=C2NC1=O)Cl)Cl
Canonical SMILES CCOC(=O)C1=NC2=CC(=C(C=C2NC1=O)Cl)Cl

Introduction

Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate is a chemical compound belonging to the quinoxaline family, which is characterized by its unique bicyclic structure. This compound has garnered attention due to its potential applications in medicinal chemistry and its biological activities.

Synthesis of Ethyl 6,7-Dichloro-3-Hydroxyquinoxaline-2-Carboxylate

The synthesis of ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate typically involves multi-step chemical reactions that may include chlorination, hydroxylation, and esterification processes. Specific methods for synthesizing this compound have been documented in various research studies.

Synthetic Route

  • Chlorination: The starting material undergoes chlorination at the 6 and 7 positions of the quinoxaline ring.

  • Hydroxylation: A hydroxyl group is introduced at the 3-position through a hydroxylation reaction.

  • Esterification: The carboxylic acid is converted to an ethyl ester using an alcohol in the presence of an acid catalyst.

These steps require careful control of reaction conditions such as temperature and time to optimize yield and purity.

Biological Activity and Applications

Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate has shown promise in various biological assays, particularly in the fields of pharmacology and biochemistry.

Mechanism of Action

The mechanism by which this compound exerts its biological effects may involve modulation of enzyme activity or interference with cellular signaling pathways. Further research is necessary to elucidate these mechanisms fully.

Safety and Toxicology

Safety assessments for ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate indicate potential hazards associated with exposure to chlorine-containing compounds. Toxicity studies are essential for determining safe handling practices in laboratory settings.

Toxicity Data

According to available data from the US Environmental Protection Agency (EPA), toxicity levels can vary based on concentration and exposure routes:

EndpointValue
Acute ToxicityNot specified
Chronic ToxicityNot specified
Environmental ImpactRequires further study

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